Journal Name:Materials Today Chemistry
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Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.jechem.2023.06.015
LiFePO4, as a prevailing cathode material for lithium-ion batteries (LIBs), still encounters issues such as intrinsic poor electronic conductivity, inferior Li-ion diffusion kinetic, and two-phase transformation mechanism involving substantial structural rearrangements, resulting in unsatisfactory rate performance. Carbon coating, cation doping, and morphological control have been widely employed to reconcile these issues. Inspired by these, we propose a synthetic route with metal-organic frameworks (MOFs) as self-sacrificial templates to simultaneously realize shape modulation, Mn doping, and N-doped carbon coating for enhanced electrochemical performances. The as-synthesized LiMnxFe1–xPO4/C (x = 0, 0.25, and 0.5) deliver tunable electrochemical behaviors induced by the MOF templates, among which LiMn0.25Fe0.75PO4/C outperforms its counterparts in cyclability (164.7 mA h g–1 after 200 cycles at 0.5 C) and rate capability (116.3 mA h g–1 at 10 C). Meanwhile, the ex-situ XRD reveals a dominant single-phase solid solution mechanism of LiMn0.25Fe0.75PO4/C during delithiation, contrary to the pristine LiFePO4, without major structural reconstruction, which helps to explain the superior rate performance. Furthermore, the density functional theory (DFT) calculations verify the effects of Mn doping and embody the superiority of LiMn0.25Fe0.75PO4/C as a LIB cathode, which well supports the experimental observations. This work provides insightful guidance for the design of tunable MOF-derived mixed transition-metal systems for advanced LIBs.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.jechem.2023.07.004
Butyl ether and highly fluorinated ethers have been used to formulate a novel diluted medium concentratd electrolyte, which effectively suppresses electrolyte corrosion on lithium metal electrodes. The electrolyte containing the mixed diluent yielded an improved CE of about 99.6%. Due to the weak solubility of lithum polysulfide in BE, Li-S cells with the new electrolyte demonstrate excellent capacity retention of about 93% after 500 cycles, corresponding to a capacity fade of only 0.014% per cycle.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.jechem.2023.06.034
Under the new energy resource structure, electrocatalysts are key materials for the development of proton membrane fuel cells, electrolysis of aquatic hydrogen devices, and carbon dioxide reduction equipment, to address energy shortages and even environmental pollution issues. Although controlling the morphology or doping with heteroatoms for catalyst active centers have accelerated the reaction rate, it is difficult to solve the problems of multiple by-products, and poor stability of catalytic sites. From this, it will be seen that single regulation of metal active centers is difficult to comprehensively solve application problems. Orderly assembly and coordination of catalyst multi-hierarchy structures at the mesoscale above the nanometer level probably be more reasonable strategies, and numerous studies in thermal catalysis have supported this viewpoint. This article reviews the multi-hierarchy design of electrocatalyst active centers, high-energy supports, and peripheral structures in recent years, providing unconventional inspiration about electrocatalyst creation, which perhaps serves as a simple tutorial of electrocatalysis exploration for abecedarian.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.jechem.2023.06.033
Lithium cobalt oxide (LiCoO2) is proverbially employed as cathode materials of lithium-ion batteries attributed to the high theoretical capacity, and currently, it is developing towards higher cut-off voltages in the pursuit of higher energy density. However, it suffers from serious structural degradation and surface side reactions, in particular, at the voltage above 4.60 V, leading to rapid decay of the battery life. Taking into account the desirable oxygen buffering property and the fast ion mobility characteristic of cerium oxide fluoride, in this work, we prepared Ce & F co-modified LiCoO2 by using the precursors of Ce(NO3)3·6H2O and NH4F, and evaluated the electrochemical performance under voltages exceeding 4.60 V. The results indicated that the modified samples have multiphase heterostructure of surface CeO2−x and unique Ce–O–F solid solution phase. At 3.0–4.60 V and 25 °C, the preferred sample LCO-0.5Ce-0.3F has a high initial discharge specific capacity of 221.9 mA h g−1 at 0.1 C, with the retention of 80.3% and 89.6% after 300 cycles at 1 and 5 C, comparing with the pristine LCO (56.4% and 22.6%). And at 3.0–4.65 V, its retention is 64.0% after 300 cycles at 1 C, versus 8.5% of the pristine LCO. Through structural characterizations and DFT calculations, it suggests that Ce4+ & F− co-doping suppresses the H3 to H1/3 irreversible phase transition, stabilizes the lattice structure, and reduces the redox activity of the lattice oxygen by modulating the Co 3d–O 2p energy band, consequently improving the electrochemical performance of LiCoO2 at high voltages.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.jechem.2023.06.013
Abstract not available
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-23 , DOI:
10.1016/j.jechem.2023.07.009
The bifunctional oxygen catalyst is essential for zinc-air batteries (ZABs). Here, an efficient bifunctional oxygen catalyst, PPcFeCo/3D-G, is obtained through π-π interaction between the conjugated polymerized iron-cobalt phthalocyanine (PPcFeCo) with excellent thermal stability and three-dimensional graphene (3D-G). The bimetallic synergistic effect of PPcFeCo, verified by DFT (Density functional theory) calculation, and π-π interactions enhances the catalytic activity and durability of the PPcFeCo/3D-G. Regarding electrochemical performance, the PPcFeCo/3D-G with a high electron transfer number (3.98, @ 0.768 V vs. RHE) has excellent half-wave potential (E1/2 = 0.890 V vs. RHE) and exhibits outstanding reversibility (ΔE= 0.700 V, ΔE = Ej=10−E1/2). The liquid ZAB (LZAB) employed PPcFeCo/3D-G displays a high power density (222 mW cm−2), a specific capacity (792 mA h g−1), and excellent durability (120 h). This work has guiding significance for the preparation of high-efficiency bifunctional catalysts.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.jechem.2023.06.026
SnO2 electron transport layer (ETL) is a vital component in perovskite solar cells (PSCs), due to its excellent photoelectric properties and facile fabrication process. In this study, we synthesized a water-soluble and adhesive polyelectrolyte with ethanolamine (EA) and poly-acrylic acid (PAA). The linear PAA was crosslinked by EA, forming a 3D network that stabilized the SnO2 nanoparticle dispersion. An organic-inorganic hybrid ETL is developed by introducing the cross-linked PAA-EA into SnO2 ETL, which prevents nano particle agglomeration and facilitates uniform SnO2 film formation with fewer defects. Additionally, the PAA-EA-modified SnO2 facilitated a uniform and compact perovskite film, enhancing the interface contact and carrier transport. Consequently, the PAA-EA-modified PSCs exhibited excellent PCE of 24.34% and 22.88% with high reproducibility for areas of 0.045 and 1.00 cm2, respectively. Notably, owing to structure reinforce effect of PAA-EA in SnO2 ETL, flexible device demonstrated an impressive PCE of 23.34% while maintaining 90.1% of the initial PCE after 10000 bending cycles with a bending radius of 5 mm. This successful approach of polyelectrolyte reinforced hybrid organic-inorganic ETL displays great potential for flexible, large-area PSCs application.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-19 , DOI:
10.1016/j.jechem.2023.06.001
Water electrolysis using proton-exchange membranes is one of the most promising technologies for carbon-neutral and sustainable energy production. Generally, the overall efficiency of water splitting is limited by the oxygen evolution reaction (OER). Nevertheless, a trade-off between activity and stability exists for most electrocatalytic materials in strong acids and oxidizing media, and the development of efficient and stable catalytic materials has been an important focus of research. In this view, gaining in-depth insights into the OER system, particularly the interactions between reaction intermediates and active sites, is significantly important. To this end, this review introduces the fundamentals of the OER over Ru-based materials, including the conventional adsorbate evolution mechanism, lattice oxygen oxidation mechanism, and oxide path mechanism. Moreover, the up-to-date progress of representative modifications for improving OER performance is further discussed with reference to specific mechanisms, such as tuning of geometric, electronic structures, incorporation of proton acceptors, and optimization of metal–oxygen covalency. Finally, some valuable insights into the challenges and opportunities for OER electrocatalysts are provided with the aim to promote the development of next-generation catalysts with high activity and excellent stability.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-20 , DOI:
10.1016/j.jechem.2023.06.005
Utilizing the hydrazine-assisted water electrolysis for energy-efficient hydrogen production shows a promising application, which relies on the development and design of efficient bifunctional electrocatalysts. Herein, we reported a low-content Pt-doped Rh metallene (Pt-Rhene) for hydrazine-assisted water electrolysis towards energy-saving hydrogen (H2) production, where the ultrathin metallene is constructed to provide enough favorable active sites for catalysis and improve atom utilization. Additionally, the synergistic effect between Rh and Pt can optimize the electronic structure of Rh for improving the intrinsic activity. Therefore, the required overpotential of Pt-Rhene is only 37 mV to reach a current density of −10 mA cm−2 in the hydrogen evolution reaction (HER), and the Pt-Rhene exhibits a required overpotential of only 11 mV to reach a current density of 10 mA cm−2 in the hydrazine oxidation reaction (HzOR). With the constructed HER-HzOR two-electrode system, the Pt-Rhene electrodes exhibit an extremely low voltage (0.06/0.19/0.28 V) to achieve current densities of 10/50/100 mA cm−2 for energy-saving H2 production, which greatly reduces the electrolysis energy consumption. Moreover, DFT calculations further demonstrate that the introduction of Pt modulates the electronic structure of Rh and optimizes the d-band center, thus enhancing the adsorption and desorption of reactant/intermediates in the electrocatalytic reaction.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-23 , DOI:
10.1016/j.jechem.2023.06.010
The continued increase in population and the industrial revolution have led to an increase in atmospheric carbon dioxide (CO2) concentration. Consequently, developing and implementing effective solutions to reduce CO2 emissions is a global priority. The electrochemical CO2 reduction reaction (CO2RR) is strongly believed to be a promising alternative to fossil fuel-based technologies for the production of value-added chemicals. So far, the implementation of CO2RR is hindered by associated electrochemical reactions, such as low selectivity, hydrogen evolution reaction (HER), and additional overpotential induced in some cases. As a result, it is necessary to conduct a timely evaluation of the state-of-the-art strategies in CO2RR, with a focus on the engineering of the electrocatalytic systems. Catalyst morphology is one factor that plays a critical role in overcoming these drawbacks and significantly contributes to enhancing product selectivity and Faradaic efficiency (FE). This review article summarizes the recent advances in the rational design of electrocatalysts with various morphologies and the influence of these morphologies on CO2RR. To compare literature findings in a meaningful way, the article focuses on results reported under a well-defined period and considers the first three rows of the d-block metal catalysts. The discussion typically covers the design of nanostructured catalysts and the molecular-level understanding of morphology-performance relationship in terms of activity, selectivity, and stability during CO2 electrolysis. Among others, it would be convenient to recommend a comprehensive discussion on the morphologies of single metals and heterostructures, with a detailed emphasis on their impact on CO2 conversion.
Supplementary Information
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